4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and methoxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with 3,5-dichloronitrobenzene, the compound undergoes nitration followed by reduction to form 3,5-dichloroaniline.
Amidation: The 3,5-dichloroaniline is then reacted with 3-methoxypropylamine under controlled conditions to form the intermediate amide.
Acylation: The intermediate is further acylated with succinic anhydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining optimal temperatures during each reaction step to prevent side reactions.
Catalysts: Using appropriate catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the amino and methoxypropyl groups can form hydrogen bonds and other interactions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-((3,5-Dichlorophenyl)amino)-2-aminobutanoic acid: Lacks the methoxypropyl group, resulting in different chemical properties.
4-((3,5-Dichlorophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid: Similar structure but with a different alkyl chain, affecting its reactivity and applications.
Uniqueness
4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
4-(3,5-dichloroanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O4/c1-22-4-2-3-17-12(14(20)21)8-13(19)18-11-6-9(15)5-10(16)7-11/h5-7,12,17H,2-4,8H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGGJVBSIARQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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